molecular formula C26H22N2O2S B282066 methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate

methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate

Cat. No. B282066
M. Wt: 426.5 g/mol
InChI Key: NUQHBZPRXOLJTQ-GJZUVCINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate, also known as MBMST, is a chemical compound with potential applications in scientific research. This compound is a member of the thiophene family and has been studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the replication of certain viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and reverse transcriptase, which are involved in DNA replication and viral replication, respectively. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate in lab experiments is its potential as a novel anticancer and antiviral agent. Its unique chemical structure and mechanism of action make it a promising candidate for further studies. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate. One direction is the development of novel anticancer and antiviral agents based on its chemical structure and mechanism of action. Another direction is the study of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for the development of novel anticancer and antiviral agents. Further studies are needed to fully understand its potential and optimize its pharmacological properties.

Synthesis Methods

The synthesis of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate involves the reaction of 2-aminobenzimidazole, 4-methyl-2,5-diphenyl-2,3-dihydrothiophene-3-carboxylic acid, and methyl chloroformate in the presence of triethylamine. The reaction yields methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate as a white solid with a melting point of 244-246°C.

Scientific Research Applications

Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activities, making it a potential candidate for the development of novel anticancer and antiviral agents.

properties

Molecular Formula

C26H22N2O2S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-3H-thiophene-3-carboxylate

InChI

InChI=1S/C26H22N2O2S/c1-17-22(24(29)30-2)26(19-13-7-4-8-14-19,31-23(17)18-11-5-3-6-12-18)25-27-20-15-9-10-16-21(20)28-25/h3-16,22H,1-2H3,(H,27,28)/t22-,26+/m1/s1

InChI Key

NUQHBZPRXOLJTQ-GJZUVCINSA-N

Isomeric SMILES

CC1=C(S[C@]([C@H]1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

SMILES

CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Canonical SMILES

CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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